tert-Butyl 2-ethylperoxybutyrate

Description

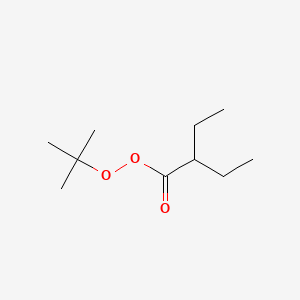

Structure

2D Structure

3D Structure

Properties

CAS No. |

2550-33-6 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

tert-butyl 2-ethylbutaneperoxoate |

InChI |

InChI=1S/C10H20O3/c1-6-8(7-2)9(11)12-13-10(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

KXYJPVZMZBJJBZ-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)OOC(C)(C)C |

Canonical SMILES |

CCC(CC)C(=O)OOC(C)(C)C |

Other CAS No. |

2550-33-6 |

physical_description |

This peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of tert-Butyl 2-Ethylperoxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for tert-Butyl 2-ethylperoxybutyrate, a peroxide compound of interest in various chemical applications. The document outlines detailed experimental protocols, presents key reaction data in a structured format, and illustrates the synthetic pathways using clear diagrams.

Introduction

This compound is an organic peroxide characterized by a peroxy ester functional group. Such compounds are known for their utility as polymerization initiators, curing agents for resins, and as intermediates in organic synthesis. The synthesis of this specific molecule can be approached through several established methods for creating tert-butyl peroxy esters. The most prominent and industrially relevant method is the Schotten-Baumann reaction, which utilizes an acyl chloride and tert-butyl hydroperoxide under basic conditions. Alternative routes starting from the corresponding carboxylic acid or anhydride also exist.

Synthetic Pathways

There are two primary, well-documented synthetic pathways for the preparation of tert-butyl peroxy esters, which are directly applicable to the synthesis of this compound.

Schotten-Baumann Reaction from 2-Ethylbutyryl Chloride

The most common and efficient method for synthesizing this compound is through the Schotten-Baumann reaction. This process involves the reaction of 2-ethylbutyryl chloride with tert-butyl hydroperoxide in the presence of a strong base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide.[1][2][3] This is a biphasic reaction, often carried out in a water-organic solvent system.[2][3] The base deprotonates the tert-butyl hydroperoxide, forming a more potent nucleophile that then attacks the carbonyl carbon of the acyl chloride.[2][3]

Caption: Schotten-Baumann Synthesis of this compound.

Esterification of 2-Ethylbutyric Acid

An alternative route involves the direct esterification of 2-ethylbutyric acid with tert-butyl hydroperoxide.[4] This method avoids the use of the more reactive and potentially hazardous acyl chloride. The reaction is typically facilitated by a dehydrating agent or a catalyst to drive the equilibrium towards the product.[4]

Caption: Synthesis via Esterification of 2-Ethylbutyric Acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the aforementioned pathways.

Protocol for Schotten-Baumann Reaction

This protocol is adapted from general procedures for the synthesis of tert-butyl peroxy esters from acyl chlorides.[1]

Materials:

-

2-Ethylbutyryl chloride

-

tert-Butyl hydroperoxide (70% aqueous solution)

-

Sodium hydroxide

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath to 0-5 °C.

-

To the cold sodium hydroxide solution, slowly add tert-butyl hydroperoxide while maintaining the temperature below 10 °C. Stir for 15-20 minutes.

-

In a separate flask, dissolve 2-ethylbutyryl chloride in dichloromethane.

-

Slowly add the 2-ethylbutyryl chloride solution to the cold tert-butyl hydroperoxide solution under vigorous stirring. The temperature should be maintained between 5-10 °C throughout the addition.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation if necessary.

Protocol for Esterification of 2-Ethylbutyric Acid

This protocol is based on general methods for the catalytic esterification of carboxylic acids with tert-butyl hydroperoxide.[4]

Materials:

-

2-Ethylbutyric acid

-

tert-Butyl hydroperoxide

-

Polyvinyl alcohol composite amino acid catalyst (or other suitable catalyst)[4]

-

Toluene (or other suitable organic solvent for azeotropic removal of water)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-ethylbutyric acid, tert-butyl hydroperoxide, the catalyst, and toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 8-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of tert-butyl peroxy esters, which can be extrapolated for this compound.

| Parameter | Schotten-Baumann Reaction | Esterification of Carboxylic Acid |

| Starting Materials | 2-Ethylbutyryl chloride, tert-Butyl hydroperoxide, Base | 2-Ethylbutyric acid, tert-Butyl hydroperoxide, Catalyst |

| Molar Ratio (Acid derivative:TBHP) | 1:1 to 1:1.2 | 1:1 to 1:2[4] |

| Solvent | Dichloromethane/Water | Toluene |

| Reaction Temperature | 0-10 °C | Reflux (e.g., ~110 °C for Toluene) |

| Reaction Time | 2-4 hours | 8-12 hours |

| Typical Yield | > 85% | 70-90% |

Safety Considerations

Organic peroxides are potentially explosive and thermally unstable. All experimental work should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Care should be taken to avoid friction, shock, and contamination with metals. Reactions should be carefully monitored to control temperature, especially during exothermic steps.

Conclusion

The synthesis of this compound can be effectively achieved through established methods for preparing tert-butyl peroxy esters. The Schotten-Baumann reaction using 2-ethylbutyryl chloride offers a high-yield and relatively rapid procedure, while the direct esterification of 2-ethylbutyric acid provides a milder alternative that avoids the use of an acyl chloride. The choice of method will depend on the availability of starting materials, desired purity, and scale of the synthesis. Careful attention to safety protocols is paramount when working with these energetic materials.

References

- 1. DE1518740B1 - Process for the preparation of percarboxylic acid tert-butyl esters - Google Patents [patents.google.com]

- 2. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]

- 3. research.tue.nl [research.tue.nl]

- 4. CN109331871B - Synthesis method of peroxycarboxylic acid tert-butyl/amyl ester - Google Patents [patents.google.com]

Unraveling the Thermal Decomposition of tert-Butyl 2-ethylperoxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic peroxides are a critical class of compounds utilized extensively as initiators in polymerization and in various organic syntheses. Their utility is intrinsically linked to their thermal lability, which necessitates a thorough understanding of their decomposition mechanisms for safe handling and optimal application. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of tert-Butyl 2-ethylperoxybutyrate. Due to the limited availability of direct studies on this specific molecule, this guide leverages comprehensive data from its close structural analog, tert-butyl peroxy-2-ethylhexanoate, to elucidate the reaction pathways, kinetics, and products. This document summarizes quantitative data, details relevant experimental protocols, and presents visual diagrams of the core mechanisms to serve as a vital resource for professionals in research and development.

Introduction

This compound is an organic peroxide characterized by a peroxide bond (-O-O-) linked to a tert-butyl group and a 2-ethylbutyryl group. The thermal decomposition of such peroxyesters is a complex process involving the cleavage of one or more bonds to generate reactive radical species. The nature of the alkyl group attached to the carbonyl is a determining factor in the decomposition pathway. For tert-butyl peroxyesters with a secondary carbon atom alpha to the carbonyl group, such as this compound, a concerted two-bond scission mechanism is generally favored.[1] This guide will explore this mechanism in detail, supported by experimental data from analogous compounds.

Core Decomposition Mechanism

The thermal decomposition of tert-butyl peroxyesters is primarily dictated by the stability of the radical formed from the acyl group. In the case of this compound, the 2-ethylbutyryl group has a secondary carbon adjacent to the carbonyl group. This structural feature promotes a concerted two-bond scission of the O-O and the C-C bond, leading to the direct formation of a tert-butoxy radical, carbon dioxide, and a secondary alkyl radical.[1]

This concerted mechanism is associated with lower activation energies compared to a stepwise single-bond scission of the O-O bond.[1] The primary decomposition steps are illustrated in the signaling pathway diagram below.

Quantitative Decomposition Data

The kinetic parameters of the thermal decomposition are crucial for predicting reaction rates and ensuring process safety. The following table summarizes key quantitative data obtained from studies on the analogous compound, tert-butyl peroxy-2-ethylhexanoate. These values are expected to be comparable for this compound.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | ~130 kJ mol⁻¹ | In n-heptane | [1] |

| Activation Volume (ΔV‡) | 3.0 ± 1.5 cm³ mol⁻¹ | In n-heptane, up to 2500 bar | [1] |

| Decomposition Products | Acetone, Carbon Dioxide, Methane, tert-Butanol, 2-Ethylhexanoic acid | Thermal decomposition | [2] |

Experimental Protocols

The study of organic peroxide decomposition involves a variety of analytical techniques to determine kinetic parameters and identify decomposition products. Below are outlines of the key experimental methodologies employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and exothermic decomposition profile.

Methodology:

-

A small, precisely weighed sample of the peroxide (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 2, 5, 10, 20 °C/min).

-

The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

The resulting thermogram reveals the onset temperature of decomposition and the total heat of decomposition (ΔH).

Adiabatic Calorimetry

Objective: To simulate a worst-case scenario of thermal runaway and determine safety parameters.

Methodology:

-

A larger sample of the peroxide is placed in a sample container within an adiabatic calorimeter.

-

The system is heated to a temperature near the onset of decomposition.

-

The instrument then enters a "heat-wait-search" mode to detect the onset of self-heating.

-

Once an exothermic reaction is detected, the calorimeter heaters match the sample temperature to maintain adiabatic conditions (no heat loss to the surroundings).

-

The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

This data is used to determine the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products of decomposition.

Methodology:

-

A solution of the peroxide is heated in a sealed vial for a specific time and temperature to induce decomposition.

-

A sample of the headspace gas or the liquid phase is injected into the GC-MS instrument.

-

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

-

Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison to spectral libraries.

Safety and Handling Considerations

Organic peroxides are energetic materials that can undergo self-accelerating decomposition, potentially leading to fire or explosion. The thermal stability of this compound is expected to be similar to other tert-butyl peroxyesters, with a self-accelerating decomposition temperature (SADT) that necessitates refrigerated storage and transport. It is imperative to avoid contamination with acids, bases, metal ions, and reducing agents, as these can catalyze decomposition.[3][4] All work with this and similar compounds should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

Conclusion

The thermal decomposition of this compound is anticipated to proceed primarily through a concerted two-bond scission mechanism, yielding a tert-butoxy radical, carbon dioxide, and a sec-pentyl radical. Subsequent reactions of the tert-butoxy radical lead to the formation of acetone, methyl radicals, and tert-butanol. The kinetic and safety parameters are expected to be in line with those of its close structural analog, tert-butyl peroxy-2-ethylhexanoate. A thorough understanding of this decomposition pathway, supported by the experimental methodologies outlined in this guide, is essential for the safe and effective application of this compound in research and industrial settings.

References

An In-depth Technical Guide on the Thermal Stability of tert-Butyl 2-ethylperoxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tert-Butyl 2-ethylperoxybutyrate. Due to the limited publicly available experimental data for this specific compound, this document presents the known thermal property and details the critical experimental protocols used to evaluate the thermal stability of organic peroxides. This approach equips researchers with the necessary information to handle this compound safely and to design appropriate safety studies.

Introduction to this compound

This compound is an organic peroxide, a class of compounds characterized by the presence of a peroxide (-O-O-) functional group. These compounds are known for their thermal instability and are widely used as free-radical initiators in polymerization processes and other chemical syntheses. The thermal decomposition of organic peroxides is an exothermic process that can lead to runaway reactions, fires, or explosions if not properly controlled. Therefore, a thorough understanding of their thermal stability is paramount for safe handling, storage, and use.

Synonyms for this compound include:

-

tert-Butyl peroxy-2-ethylbutyrate

-

Butaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester

Quantitative Thermal Stability Data

A comprehensive search of scientific literature and safety databases revealed limited specific quantitative thermal stability data for this compound. The primary available parameter is the heat of decomposition.

| Parameter | Value | Unit |

| Heat of Decomposition (ΔHd) | -1237.6 | kJ/mol |

Note on Data Scarcity: The absence of comprehensive public data on parameters such as onset decomposition temperature, Self-Accelerating Decomposition Temperature (SADT), and activation energy for this compound highlights the need for experimental evaluation before its use in any process. The following sections detail the standard methodologies for determining these critical safety parameters.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of organic peroxides is typically evaluated using a combination of calorimetric techniques. These experiments provide crucial data for determining safe operating, storage, and transport conditions.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition (ΔHd).

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is placed in a hermetically sealed sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a constant rate (e.g., 2, 5, or 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

An exothermic event, such as decomposition, is observed as a peak in the heat flow signal. The onset temperature (Tonset) is determined by the intersection of the baseline and the tangent of the exothermic peak. The area under the peak is integrated to calculate the heat of decomposition.

Accelerating Rate Calorimetry (ARC)

Objective: To study the time-temperature-pressure relationship of a substance's thermal decomposition under near-adiabatic conditions. This data is used to determine the temperature at which a self-accelerating reaction begins.

Methodology:

-

A larger sample (typically 1-10 g) is placed in a spherical, high-pressure sample container (a "bomb").

-

The bomb is placed in a calorimeter that is surrounded by heaters.

-

The system is heated to a starting temperature, and the calorimeter monitors the sample's temperature for any self-heating.

-

If self-heating is detected, the calorimeter's heaters raise the surrounding temperature to match the sample's temperature, creating a near-adiabatic environment (no heat loss to the surroundings).

-

The temperature and pressure of the sample are recorded as the decomposition reaction accelerates. This provides data on the rate of temperature and pressure rise as a function of temperature.

Self-Accelerating Decomposition Temperature (SADT) Testing

Objective: To determine the lowest temperature at which an organic peroxide in its commercial packaging will undergo a self-accelerating decomposition. The SADT is a critical parameter for determining safe storage and transport temperatures.

Methodology: The SADT is determined using one of several standardized tests (e.g., the UN Test H.1). The general principle involves:

-

Placing a representative package of the organic peroxide in an oven set to a specific test temperature.

-

Monitoring the temperature of the substance and the oven for a period of up to seven days.

-

The test is passed if the sample temperature does not exceed the oven temperature by more than 6 °C.

-

The test is repeated at different temperatures in 5 °C increments until the failure criterion is met.

-

The SADT is reported as the lowest temperature at which self-accelerating decomposition is observed.

Thermal Decomposition Pathway and Hazard Analysis

The thermal decomposition of tert-butyl peroxy esters, such as this compound, is initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This process generates highly reactive free radicals.

Caption: Thermal decomposition pathway of this compound.

The generation of gaseous products like carbon dioxide and volatile organic compounds, coupled with the exothermic nature of the decomposition, can lead to a rapid increase in temperature and pressure within a closed system. This underscores the importance of understanding the thermal stability and implementing appropriate safety measures, such as temperature control and pressure relief systems.

Logical Workflow for Thermal Hazard Assessment

A systematic approach is essential for evaluating the thermal hazards associated with organic peroxides. The following workflow outlines the key steps.

Caption: Experimental workflow for thermal hazard assessment.

Conclusion and Recommendations

Technical Guide on the Safety Profile of tert-Butyl 2-ethylperoxybutyrate

Note to the Reader: Comprehensive safety data for tert-Butyl 2-ethylperoxybutyrate (CAS No. 2550-33-6) is not widely available in public-domain safety data sheets (SDS). Much of the readily accessible data pertains to its analogue, tert-butyl 2-ethylperoxyhexanoate. This guide summarizes the available data for this compound and outlines the standard experimental protocols used to determine the safety profile of such chemicals, providing a framework for its risk assessment.

Physicochemical Properties

The following table summarizes the known quantitative physicochemical data for this compound. This information is crucial for understanding its behavior under various laboratory and industrial conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.264 g/mol | [1] |

| Density | 0.923 g/cm³ | [1] |

| Boiling Point | 209.1°C at 760 mmHg | [1] |

| Flash Point | 62.3°C | [1] |

| Refractive Index | 1.422 | [1] |

| Vapor Pressure | 0.207 mmHg at 25°C | [1] |

| EINECS No. | 219-850-0 | [1][2] |

Core Hazards and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, as an organic peroxide, it should be treated with extreme caution. Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (-O-O-) bonded to organic substituents. This structural feature makes them thermally unstable and potent oxidizing agents.

The primary hazards associated with organic peroxides include:

-

Thermal Instability: They can undergo self-accelerating exothermic decomposition when heated above a certain temperature, known as the Self-Accelerating Decomposition Temperature (SADT). This can lead to the rapid evolution of flammable and/or toxic gases, pressure buildup, and potentially, fire or explosion.

-

Explosive Properties: Many organic peroxides are sensitive to shock, friction, or contamination, which can trigger explosive decomposition.

-

Oxidizing Nature: They can react violently with other materials, especially reducing agents and combustibles, promoting fire.

-

Health Hazards: Depending on the specific structure, they can cause severe skin and eye irritation or corrosion, may be toxic if ingested, inhaled, or absorbed through the skin, and can act as skin sensitizers.

The following diagram illustrates the logical workflow for assessing the hazards of an organic peroxide.

Standard Experimental Protocols for Safety Assessment

The quantitative safety data required for a comprehensive SDS is generated through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 401 - Historical Context)

Although now replaced by alternative methods (TG 420, 423, 425) to reduce animal usage, the principles of OECD 401 are foundational for understanding LD₅₀ values.[3][4]

-

Objective: To determine the median lethal dose (LD₅₀)—the single dose of a substance that causes the death of 50% of a group of test animals when administered orally.

-

Test Animals: Typically, healthy, young adult laboratory rodents (e.g., rats) are used.[5] At least 5 animals, usually of the same sex, are used for each dose level.[5]

-

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions (e.g., 22°C ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least five days.[5][6]

-

Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to promote absorption of the test substance.[5]

-

Administration: The test substance is administered in graduated doses to several groups of animals.[5] Administration is performed in a single dose via gavage using a stomach tube or cannula.[5]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[3] Body weight is recorded weekly.

-

Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[5]

-

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Acute Dermal Toxicity (OECD Test Guideline 402)

This test assesses the potential hazard from short-term dermal exposure to a substance.[7]

-

Objective: To determine the acute toxicity of a substance applied to the skin, often to establish an LD₅₀ or classify its hazard potential.

-

Test Animals: Adult rats (200-300g) or rabbits are commonly used.[6] The test often uses a single sex (typically females).[6]

-

Procedure:

-

Preparation: The day before the test, fur is removed from the dorsal area of the animal, creating an exposure area of at least 10% of the total body surface.[6][8]

-

Application: The test substance (if solid, moistened with a vehicle like water) is applied uniformly over the shaved area.[8] The area is then covered with a porous gauze dressing and non-irritating tape.[8]

-

Exposure: The substance is held in contact with the skin for a 24-hour period.[7]

-

Observation: Animals are observed for signs of toxicity for at least 14 days.[7] Body weights are measured weekly, and all animals undergo a gross necropsy at the end of the study.[7]

-

-

Endpoint: The test allows for classification of the substance according to the Globally Harmonised System (GHS) based on mortality and toxic effects.[9]

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline provides information on health hazards arising from short-term exposure to an airborne substance.[10][11]

-

Objective: To determine the median lethal concentration (LC₅₀)—the concentration of a substance in air that causes the death of 50% of a group of test animals during a specified exposure period.[12]

-

Test Animals: The preferred species is the young adult rat (8 to 12 weeks old).[12][13]

-

Procedure:

-

Atmosphere Generation: The substance is generated as a gas, vapor, or aerosol within an inhalation chamber at specified concentrations.

-

Exposure: Groups of animals are exposed to at least three different concentrations of the test substance. The standard exposure duration is 4 hours.[12]

-

Observation: Following exposure, the animals are observed for at least 14 days.[10][12] Detailed observations for signs of toxicity are made daily, and body weights are recorded.

-

Necropsy: All animals are subjected to a gross autopsy.[12]

-

-

Data Analysis: The LC₅₀ and its confidence limits are calculated. The guideline also describes a "Concentration x Time" protocol to provide a more detailed quantitative risk assessment.[10][13]

Aquatic Toxicity: Acute Immobilisation Test (OECD Test Guideline 202)

This test is used to determine the ecotoxicological effects of a substance on freshwater invertebrates.

-

Objective: To determine the median effective concentration (EC₅₀) that causes immobilization in 50% of the exposed Daphnia sp. (water fleas) over a 48-hour period.[14][15]

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.[16][17]

-

Procedure:

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance (typically a geometric series of five concentrations) in a defined test medium.[16][18] A control group with no test substance is run in parallel.

-

Conditions: The test is conducted for 48 hours under controlled temperature and lighting conditions.[16]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[15] An animal is considered immobilized if it cannot swim within 15 seconds after gentle agitation of the test vessel.[14]

-

Analysis: The concentrations of the test substance in the media are typically verified analytically at the beginning and end of the test.[14][16]

-

-

Endpoint: The 48-hour EC₅₀ is calculated, which is a key value for environmental hazard classification.[14]

References

- 1. chemnet.com [chemnet.com]

- 2. chemical-label.com [chemical-label.com]

- 3. bemsreports.org [bemsreports.org]

- 4. unece.org [unece.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. eurolab.net [eurolab.net]

- 13. oecd.org [oecd.org]

- 14. fera.co.uk [fera.co.uk]

- 15. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 18. eurofins.it [eurofins.it]

An In-depth Technical Guide on the Molecular Weight of tert-Butyl 2-ethylperoxybutyrate

This guide provides a detailed analysis of the molecular weight of tert-Butyl 2-ethylperoxybutyrate, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is an organic peroxide. Its molecular formula is C10H20O3.[1] The molecular weight is a fundamental chemical property, calculated by summing the atomic weights of its constituent atoms.

The table below summarizes the atomic composition and the calculation of the molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 20 | 1.008 | 20.16 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 188.267 |

The calculated molecular weight of this compound is approximately 188.27 g/mol . This value is consistent with published data.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula.

References

Spectroscopic Data for tert-Butyl 2-ethylperoxybutyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-ethylperoxybutyrate, with the CAS Number 2550-33-6, is an organic peroxide of interest in various chemical synthesis applications. This technical guide aims to provide a comprehensive overview of its spectroscopic data. However, a thorough search of available scientific literature, chemical databases, and patent filings has revealed a significant lack of publicly accessible experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this specific compound.

While commercial suppliers list this compound, often under trade names such as Trigonox 27, detailed analytical data and experimental spectra are not provided in their public documentation.[1][2][3][4][5] The compound is also mentioned in patents related to polymer chemistry, but these documents do not disclose its spectroscopic characterization.

This guide will therefore present predicted spectroscopic information and general experimental protocols applicable to the synthesis and analysis of similar tert-butyl peroxy esters, providing a foundational understanding for researchers working with this or structurally related compounds.

Predicted Spectroscopic Data

Due to the absence of experimental spectra, this section provides predicted data based on the chemical structure of this compound. These predictions can serve as a preliminary guide for characterization.

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 189.14853 |

| [M+Na]⁺ | 211.13047 |

| [M-H]⁻ | 187.13397 |

| [M+NH₄]⁺ | 206.17507 |

Data sourced from computational predictions.

General Experimental Protocols

The following are generalized experimental methodologies for the synthesis and spectroscopic analysis of tert-butyl peroxy esters, which can be adapted for this compound.

Synthesis of tert-Butyl Peroxy Esters

A common method for the synthesis of tert-butyl peroxy esters involves the reaction of a suitable acid chloride with tert-butyl hydroperoxide in the presence of a base.

Workflow for the Synthesis of a tert-Butyl Peroxy Ester:

Caption: General workflow for the synthesis of a tert-butyl peroxy ester.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include a singlet for the tert-butyl protons, and multiplets for the ethyl and butyrate protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the carbonyl carbon, the quaternary carbons of the tert-butyl group, and the carbons of the ethyl and butyrate chains.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks to observe would be the C=O stretch of the ester group (typically around 1750-1780 cm⁻¹) and C-H stretching vibrations.

3. Mass Spectrometry (MS):

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analysis: The resulting mass spectrum would be analyzed for the molecular ion peak and characteristic fragmentation patterns. For tert-butyl peroxy esters, a common fragmentation is the loss of the tert-butoxy radical.

Conclusion and Future Outlook

While a comprehensive technical guide with experimental spectroscopic data for this compound cannot be provided at this time due to the lack of publicly available information, this document offers a foundational understanding based on predicted data and generalized experimental protocols. It is anticipated that as this compound is utilized more extensively in research and industry, detailed experimental data will become available in the scientific literature. Researchers are encouraged to perform their own spectroscopic characterization upon synthesis or acquisition of this compound and to contribute this data to public databases to enrich the collective knowledge base.

References

An In-depth Technical Guide to tert-Butyl 2-ethylperoxybutyrate

For professionals in research, science, and drug development, this guide provides a comprehensive overview of tert-Butyl 2-ethylperoxybutyrate, a notable organic peroxide. While direct historical discovery details are not extensively documented, this paper constructs a probable synthesis pathway based on established methods for similar compounds and explores its characteristics and potential applications.

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C10H20O3 | [1] | |

| Molecular Weight | 188.26 | g/mol | PubChem |

| XlogP (predicted) | 2.9 | [1] | |

| Monoisotopic Mass | 188.14125 | Da | [1] |

Synthesis

The synthesis of this compound can be inferred from the general synthesis of tert-butyl peroxy esters, which typically involves the acylation of tert-butyl hydroperoxide. A plausible two-step synthesis is outlined below.

Step 1: Formation of tert-Butyl hydroperoxide

Tert-butyl hydroperoxide is a key intermediate, which can be synthesized from tert-butyl alcohol and hydrogen peroxide.[2][3]

Step 2: Acylation of tert-Butyl hydroperoxide

The intermediate, tert-butyl hydroperoxide, is then reacted with 2-ethylbutyryl chloride in the presence of a base to yield this compound. This reaction is analogous to the synthesis of other peroxy esters where an acyl chloride is reacted with tert-butyl hydroperoxide.[4]

Experimental Protocol: Plausible Synthesis of this compound

Materials:

-

tert-Butyl alcohol

-

Hydrogen peroxide

-

Concentrated sulfuric acid (catalyst)

-

2-Ethylbutyryl chloride

-

A suitable base (e.g., pyridine or sodium hydroxide)

-

An appropriate solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Synthesis of tert-Butyl hydroperoxide:

-

In a round-bottom flask, combine tert-butyl alcohol and hydrogen peroxide in a suitable molar ratio.

-

Slowly add concentrated sulfuric acid as a catalyst while maintaining a controlled temperature, typically between 10-50 °C.[2]

-

Allow the reaction to proceed for 0.5-4 hours.[2]

-

The resulting mixture will contain tert-butyl hydroperoxide. Purification can be achieved through extraction and distillation, though for subsequent steps, the crude product may be used after neutralization and separation of the organic phase.

-

-

Synthesis of this compound:

-

Dissolve the obtained tert-butyl hydroperoxide in an appropriate solvent in a reaction vessel.

-

Add a base to the solution to act as a proton scavenger.

-

Slowly add 2-ethylbutyryl chloride to the mixture. The reaction is exothermic and should be cooled to maintain a controlled temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period to ensure completion.

-

Upon completion, the reaction mixture is typically washed with water and a mild base (like sodium bicarbonate solution) to remove any unreacted acid chloride and other water-soluble byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or chromatography if required.

-

Logical Workflow for the Synthesis of this compound

Caption: Plausible two-step synthesis of this compound.

Applications and Relevance in Drug Development

While tert-butyl groups are common in many pharmaceutical compounds to enhance stability and bioavailability, this compound itself is not typically used as a direct therapeutic agent.[5][6] Its primary application lies in polymer chemistry as a radical initiator for polymerization processes.[7]

The relevance of this compound to drug development professionals is more likely indirect, through the understanding of the chemistry of peroxides and their potential to induce oxidative stress. For instance, tert-butyl hydroperoxide, a related compound, is often used in laboratory settings to induce oxidative stress in cellular models to study the effects of antioxidant compounds and related signaling pathways.[8][9][10]

Signaling Pathways Modulated by Related Peroxides

No signaling pathways directly modulated by this compound have been identified in the literature. However, studies on tert-butyl hydroperoxide (t-BHP) have shown its involvement in various cellular signaling pathways, primarily through the induction of oxidative stress. These findings can provide a framework for the potential biological effects of other organic peroxides.

t-BHP has been shown to induce apoptosis in macrophages via a mitochondria-mediated signaling pathway.[9] This involves the loss of mitochondrial membrane potential and the activation of caspases.

Furthermore, in HepG2 cells, t-BHP-induced oxidative damage can be attenuated by compounds that activate the Nrf2-ARE and MAPK signaling pathways, leading to the upregulation of antioxidant enzymes.[8][11]

Experimental Workflow for Studying Oxidative Stress

Caption: General workflow for studying oxidative stress in vitro.

References

- 1. PubChemLite - this compound (C10H20O3) [pubchemlite.lcsb.uni.lu]

- 2. CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]

- 3. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 4. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Attenuation of tert-Butyl Hydroperoxide ( t-BHP)-Induced Oxidative Damage in HepG2 Cells by Tangeretin: Relevance of the Nrf2-ARE and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-Butylhydroperoxide induces apoptosis in RAW264.7 macrophages via a mitochondria-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of tert-butyl hydroperoxide induced constrictions of perfused vascular beds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tert-Butyl Peroxy-2-ethylhexanoate as a Polymerization Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-Butyl peroxy-2-ethylhexanoate, a versatile and efficient organic peroxide initiator for free-radical polymerization. This document outlines its chemical and physical properties, decomposition kinetics, various applications with detailed experimental protocols, and essential safety and handling information.

Introduction

Tert-Butyl peroxy-2-ethylhexanoate (TBPEH) is an organic peroxide widely employed as a radical initiator in the polymerization of various vinyl monomers.[1] Its popularity stems from its ability to generate free radicals at moderate temperatures, offering a good balance between reaction rate and control.[2] TBPEH is particularly suitable for the production of polymers such as low-density polyethylene (LDPE), polystyrene (PS), polyvinyl chloride (PVC), and various acrylic resins.[3][4] Its decomposition products are benzene-free, making it a preferred choice for applications requiring high-purity polymers, such as in food packaging and medical devices.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of tert-Butyl peroxy-2-ethylhexanoate is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₄O₃ | [5] |

| CAS Number | 3006-82-4 | [5] |

| Molecular Weight | 216.3 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Density | 0.89 g/cm³ at 20°C | [5] |

| Melting Point | Approximately -30°C | [5] |

| Boiling Point | Approximately 248.9°C (predicted) | [5] |

| Water Solubility | 46.3 mg/L at 20°C | [3] |

| Active Oxygen Content | 7.40% | [7] |

Decomposition Kinetics

The efficacy of tert-Butyl peroxy-2-ethylhexanoate as a polymerization initiator is dictated by its thermal decomposition kinetics. The rate of decomposition determines the rate of radical generation and, consequently, the rate of polymerization.

Decomposition Mechanism

The initiation of polymerization by TBPEH begins with the homolytic cleavage of the weak oxygen-oxygen bond upon heating, generating a tert-butoxy radical and a 2-ethylhexanoyloxy radical. The 2-ethylhexanoyloxy radical can further decompose to an ethylhexyl radical and carbon dioxide. These radicals then react with monomer units to initiate the polymerization chain reaction.

Half-Life Data

The half-life (t½) is a critical parameter that indicates the time required for half of the initiator to decompose at a specific temperature. This information is crucial for selecting the appropriate polymerization temperature and controlling the reaction rate.

| Temperature (°C) | Half-Life (in benzene) | Reference(s) |

| 72 | 10 hours | [6] |

| 91 | 1 hour | [7] |

| 113 | 0.1 hour | [7] |

| 185 | 1 second | [1][2] |

Activation Energy

The activation energy (Ea) for the decomposition of tert-Butyl peroxy-2-ethylhexanoate provides insight into the temperature sensitivity of the initiator.

| Activation Energy (kJ/mol) | Method | Reference(s) |

| 124.9 | Not specified |

Applications and Experimental Protocols

Tert-Butyl peroxy-2-ethylhexanoate is a versatile initiator suitable for various polymerization techniques, including bulk, solution, and suspension polymerization.

Bulk Polymerization of Styrene

Bulk polymerization is a straightforward method for producing high-purity polystyrene.

Experimental Protocol:

-

Inhibitor Removal: Remove the inhibitor from styrene monomer by washing it with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel. Discard the aqueous layer and wash the styrene with distilled water until the washings are neutral. Dry the styrene over anhydrous magnesium sulfate and then filter.

-

Reaction Setup: In a polymerization tube, add the purified styrene monomer.

-

Initiator Addition: Add tert-Butyl peroxy-2-ethylhexanoate to the styrene monomer. A typical concentration range is 0.1 to 1.0 mol% relative to the monomer.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed polymerization tube in a constant temperature oil bath maintained at 90-120°C.[7][8] The reaction time will vary depending on the desired conversion and molecular weight, typically ranging from 2 to 8 hours.

-

Isolation: After the desired time, cool the tube to room temperature. The resulting viscous polymer solution can be dissolved in a suitable solvent like toluene and then precipitated by pouring the solution into a non-solvent such as methanol.

-

Drying: Collect the precipitated polystyrene by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Solution Polymerization of Acrylates (e.g., Butyl Acrylate)

Solution polymerization is used when the polymer is intended to be used in a solution or when better temperature control is required compared to bulk polymerization.

Experimental Protocol:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Solvent and Monomer: Charge the flask with a suitable solvent (e.g., xylene) and the acrylate monomer (e.g., butyl acrylate).[9] The monomer concentration is typically in the range of 20-60 wt%.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Initiator Solution: Prepare a solution of tert-Butyl peroxy-2-ethylhexanoate in a small amount of the reaction solvent.

-

Polymerization: Heat the reactor contents to the desired reaction temperature (typically 80-130°C).[9] Add the initiator solution to the reactor. The polymerization is usually carried out for 4-8 hours.

-

Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion using techniques like gas chromatography (GC) or by determining the non-volatile content.

-

Isolation: Once the desired conversion is reached, cool the reactor to room temperature. The resulting polymer solution can be used directly, or the polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Suspension Polymerization of Vinyl Chloride

Suspension polymerization is employed for the production of PVC, resulting in polymer beads that are easy to handle and process.

Experimental Protocol:

-

Reaction Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.

-

Aqueous Phase: Charge the reactor with deionized water and a suspending agent (e.g., polyvinyl alcohol or hydroxypropyl methylcellulose) to stabilize the monomer droplets.

-

Monomer and Initiator: In a separate vessel, dissolve tert-Butyl peroxy-2-ethylhexanoate in vinyl chloride monomer (VCM). The initiator concentration is typically 0.05-0.2 wt% based on the monomer.

-

Dispersion: Transfer the VCM/initiator solution to the reactor and stir vigorously to form a stable suspension of monomer droplets in the aqueous phase.

-

Polymerization: Heat the reactor to the desired polymerization temperature, typically in the range of 50-70°C.[10] Maintain the temperature and stirring throughout the polymerization.

-

Pressure Drop: The polymerization is often monitored by the pressure drop in the reactor as the liquid VCM is converted to solid PVC. The reaction is typically stopped at a conversion of 80-90%.

-

Termination: Add a short-stopper (e.g., a stable free radical) to terminate the polymerization.[10]

-

Work-up: Vent the unreacted VCM, and then filter the polymer slurry. Wash the PVC beads with water to remove the suspending agent and other impurities.

-

Drying: Dry the PVC beads in a fluid bed dryer or a vacuum oven.

Safety and Handling

Tert-Butyl peroxy-2-ethylhexanoate is a thermally unstable organic peroxide and must be handled with care.[3]

-

Storage: Store in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as acids, bases, reducing agents, and heavy metal compounds.[7] The recommended storage temperature is typically below 20°C.[2]

-

Handling: Avoid contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Handle in a well-ventilated area or under a fume hood.[11]

-

Hazards: Heating may cause a fire.[11] It may cause an allergic skin reaction and is very toxic to aquatic life.[11]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials like sawdust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Never dispose of organic peroxides down the drain.

Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. For tert-Butyl peroxy-2-ethylhexanoate, the SADT is approximately 35°C.[2] It is crucial to store and transport this material well below this temperature.

Conclusion

Tert-Butyl peroxy-2-ethylhexanoate is a highly effective and versatile radical initiator for a wide range of polymerization processes. Its predictable decomposition kinetics and the production of benzene-free radicals make it a valuable tool for researchers and manufacturers in the polymer and materials science fields. By understanding its properties and following the appropriate experimental protocols and safety precautions, tert-Butyl peroxy-2-ethylhexanoate can be used to synthesize a variety of polymers with tailored properties for diverse applications.

References

- 1. guidechem.com [guidechem.com]

- 2. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]

- 3. arkema.com [arkema.com]

- 4. pergan.com [pergan.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]

- 7. nouryon.com [nouryon.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DE60204957T2 - AQUEOUS SUSPENSION POLYMERIZATION OF VINYL CHLORIDE - Google Patents [patents.google.com]

- 11. polymerization-chem.com.ar [polymerization-chem.com.ar]

Application Notes and Protocols for the Polymerization of Styrene with tert-Butyl 2-ethylperoxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for the polymerization of styrene specifically with tert-Butyl 2-ethylperoxybutyrate (CAS 2550-33-6) is limited in publicly available literature. The following application notes and protocols have been developed by leveraging data from structurally similar peroxyester initiators, such as tert-butyl peroxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxydiethylacetate (Trigonox® 27)[1], and established general procedures for free-radical polymerization of styrene[2][3][4][5][6]. The provided protocols and data should be considered as a starting point and may require optimization for specific experimental goals.

Introduction

This compound is an organic peroxide that can function as a radical initiator for the polymerization of vinyl monomers like styrene. The thermal decomposition of the peroxide generates free radicals, which initiate the chain-growth polymerization of styrene to form polystyrene. The choice of initiator and reaction conditions significantly impacts the resulting polymer's properties, including molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal characteristics[7][8]. These properties are critical for the end-use application of the polystyrene, ranging from general-purpose plastics to specialized materials in drug delivery systems and medical devices.

Initiator Properties and Handling

Chemical Structure:

General Properties of Similar Peroxyesters:

Organic peroxides are thermally sensitive and require careful handling and storage to prevent premature decomposition[9]. Based on analogous compounds, this compound is expected to be a liquid at room temperature.

Half-Life Data (Estimated):

Table 1: Estimated Half-Life of this compound

| Temperature (°C) | Estimated 10-hour Half-Life | Estimated 1-hour Half-Life |

|---|---|---|

| ~90 - 100 | ✓ | |

| ~110 - 120 | ✓ |

Note: This data is an estimation based on structurally similar compounds and should be experimentally verified.

Experimental Protocols

Prior to polymerization, it is essential to remove the inhibitor (typically 4-tert-butylcatechol) from the styrene monomer. This can be achieved by washing the monomer with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., magnesium sulfate or calcium chloride), and subsequent distillation under reduced pressure.

Protocol 1: Bulk Polymerization of Styrene

Bulk polymerization is carried out with only the monomer and the initiator, without any solvent.[2] This method yields a very pure polymer but can be challenging to control due to the increase in viscosity (Trommsdorff effect).

Materials and Equipment:

-

Inhibitor-free styrene monomer

-

This compound

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Nitrogen or argon gas inlet

-

Thermostatically controlled oil bath or heating mantle

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

Place 10 mL of purified styrene into a Schlenk flask equipped with a magnetic stir bar.

-

Add the desired amount of this compound (e.g., 0.1 to 1.0 mol% relative to styrene).

-

Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 90°C for a 10-hour half-life or 115°C for a 1-hour half-life).

-

Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the solution will increase significantly.

-

To terminate the reaction, remove the flask from the heat source and cool it to room temperature.

-

Dissolve the viscous polymer solution in a minimal amount of a suitable solvent like toluene or tetrahydrofuran (THF).

-

Precipitate the polystyrene by slowly adding the polymer solution to a large volume of stirred methanol.

-

Collect the precipitated white polymer by filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Solution Polymerization of Styrene

Solution polymerization is easier to control than bulk polymerization as the solvent helps to dissipate heat and reduce viscosity.[5]

Materials and Equipment:

-

Inhibitor-free styrene monomer

-

This compound

-

Anhydrous solvent (e.g., toluene, ethylbenzene, or dioxane)

-

Three-neck round-bottom flask with a condenser, nitrogen/argon inlet, and magnetic stir bar

-

Thermostatically controlled oil bath or heating mantle

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

In a three-neck round-bottom flask, dissolve 10 mL of purified styrene in 10-20 mL of anhydrous solvent.

-

Add the desired amount of this compound (e.g., 0.1 to 1.0 mol% relative to styrene).

-

Equip the flask with a condenser and a nitrogen/argon inlet, and place it in an oil bath with magnetic stirring.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 90-115°C) and maintain it for the intended reaction time (e.g., 4-24 hours).

-

Monitor the conversion by taking aliquots and analyzing the solid content gravimetrically or by gas chromatography.

-

After the desired conversion is reached, cool the reaction mixture to room temperature.

-

Precipitate the polystyrene by pouring the solution into a large volume of methanol with vigorous stirring.

-

Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 50-60°C.

Data Presentation

The following tables present hypothetical data for the polymerization of styrene initiated by this compound, based on expected outcomes from similar systems. These should be used as a guide for experimental design.

Table 2: Hypothetical Results for Bulk Polymerization of Styrene

| Entry | Initiator Conc. (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | 0.2 | 90 | 10 | 65 | 150,000 | 2.1 |

| 2 | 0.5 | 90 | 10 | 80 | 100,000 | 1.9 |

| 3 | 0.2 | 115 | 2 | 70 | 120,000 | 2.3 |

| 4 | 0.5 | 115 | 2 | 85 | 80,000 | 2.0 |

Table 3: Hypothetical Results for Solution Polymerization of Styrene (in Toluene, 1:1 v/v)

| Entry | Initiator Conc. (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | 0.2 | 90 | 12 | 60 | 130,000 | 1.8 |

| 2 | 0.5 | 90 | 12 | 75 | 90,000 | 1.7 |

| 3 | 0.2 | 115 | 3 | 65 | 110,000 | 1.9 |

| 4 | 0.5 | 115 | 3 | 80 | 70,000 | 1.8 |

Characterization of Polystyrene

The synthesized polystyrene should be characterized to determine its molecular weight and polydispersity index.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the most common technique for determining the molecular weight distribution of polymers.[6][11][12]

-

Mobile Phase: Tetrahydrofuran (THF) is a common solvent.

-

Calibration: The instrument should be calibrated with narrow polystyrene standards.

-

Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined from the resulting chromatogram.

Visualizations

Free-Radical Polymerization of Styrene Mechanism

The polymerization of styrene proceeds via a classic free-radical chain-growth mechanism involving initiation, propagation, and termination steps.

References

- 1. alitapolymer.com [alitapolymer.com]

- 2. scribd.com [scribd.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]

- 5. pdf.blucher.com.br [pdf.blucher.com.br]

- 6. ijcrt.org [ijcrt.org]

- 7. m.youtube.com [m.youtube.com]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. atamankimya.com [atamankimya.com]

- 10. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 11. polymersource.ca [polymersource.ca]

- 12. Molecular Weight Characterization of Polymers | Science.eus [science.eus]

Application Notes and Protocols: Thermal Stability of tert-Butyl 2-ethylperoxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-ethylperoxybutyrate is an organic peroxide that plays a significant role as a radical initiator in various industrial and research applications, particularly in polymer synthesis. The efficiency and safety of processes involving this compound are critically dependent on its thermal decomposition rate, which is commonly expressed in terms of its half-life at different temperatures. This document provides a comprehensive overview of the half-life of this compound, detailed experimental protocols for its determination, and its primary applications.

Data Presentation: Half-Life of Related Peroxides

Table 1: Half-Life of tert-Butyl Peroxy-2-ethylhexanoate at Various Temperatures

| Half-Life | Temperature (°C) | Temperature (°F) |

| 10 hours | 72 | 162 |

| 1 hour | 91 | 196 |

| 1 minute | 113 | 235 |

Note: This data is for tert-butyl peroxy-2-ethylhexanoate and should be used as an estimate for this compound. Experimental verification for the specific compound is highly recommended.

For comparison, the half-life of another related compound, tert-butyl peroxybenzoate, is 10 hours at 104°C, one hour at 124°C, and one minute at 165°C[1].

Applications in Research and Industry

The primary application of this compound and similar organic peroxides is as a radical initiator in polymerization reactions. Upon heating, the peroxide bond cleaves, generating free radicals that initiate the polymerization of monomers.

Key application areas include:

-

Polymer Synthesis: Initiation of polymerization for a wide range of monomers, including ethylene, styrene, vinyl chloride, and acrylates.

-

Curing of Resins: Used as a curing agent for unsaturated polyester resins.

-

Crosslinking Agent: Employed in the crosslinking of polymers to improve their mechanical and thermal properties.

The choice of a specific peroxide initiator is often dictated by the desired reaction temperature, as the half-life determines the rate of radical generation.

Experimental Protocols: Determination of Peroxide Half-Life

The half-life of an organic peroxide is typically determined by studying its thermal decomposition kinetics using thermal analysis techniques such as Differential Scanning Calorimetry (DSC).

Principle

The thermal decomposition of organic peroxides is an exothermic process. DSC measures the heat flow associated with this decomposition as a function of temperature or time. By conducting experiments at different temperatures (isothermal mode) or with varying heating rates (dynamic mode), the kinetic parameters of the decomposition reaction, including the activation energy and the pre-exponential factor, can be determined. These parameters are then used to calculate the half-life at any given temperature using the Arrhenius equation.

Experimental Workflow for Half-Life Determination using DSC

Caption: Workflow for determining the half-life of an organic peroxide using Differential Scanning Calorimetry (DSC).

Detailed Protocol for Isothermal DSC

-

Solution Preparation: Prepare a dilute solution of this compound in a high-boiling point, inert solvent (e.g., cumene or a suitable hydrocarbon). A typical concentration is in the range of 2-5% by weight.

-

Sample Encapsulation: Accurately weigh a small amount of the solution (typically 1-5 mg) into a high-pressure DSC pan. Hermetically seal the pan to prevent evaporation during the experiment. Prepare an identical pan with the pure solvent as a reference.

-

DSC Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Set the instrument to the desired isothermal temperature. It is recommended to choose a range of temperatures that will result in measurable decomposition over a reasonable timeframe (e.g., 30 minutes to a few hours).

-

-

Isothermal Measurement:

-

Rapidly heat the sample to the set isothermal temperature.

-

Hold the sample at this temperature and record the heat flow as a function of time. The exothermic peak corresponds to the decomposition of the peroxide.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of decomposition (ΔH).

-

The rate of heat evolution is proportional to the rate of decomposition. The time to reach the maximum heat flow (peak of the exotherm) can be related to the rate constant (k) at that temperature.

-

Repeat the experiment at several different isothermal temperatures to obtain a set of rate constants.

-

-

Half-Life Calculation:

-

The half-life (t½) for a first-order reaction is calculated using the equation: t½ = ln(2) / k.

-

Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The slope of this Arrhenius plot is equal to -Ea/R (where Ea is the activation energy and R is the gas constant).

-

From the Arrhenius plot, determine the activation energy (Ea) and the pre-exponential factor (A).

-

Use the Arrhenius equation, k = A * exp(-Ea/RT), to calculate the rate constant and subsequently the half-life at any desired temperature.

-

Relationship Between Temperature and Half-Life

The relationship between temperature and the half-life of an organic peroxide is inverse and exponential. As the temperature increases, the rate of decomposition increases exponentially, leading to a shorter half-life. This relationship is fundamental to understanding and controlling the reactivity of these compounds.

Caption: The causal relationship between increasing temperature and decreasing half-life of an organic peroxide.

Safety Considerations

Organic peroxides are thermally sensitive and can decompose rapidly if not handled and stored correctly. The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter, representing the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For related compounds like tert-butyl peroxy-2-ethylhexanoate, the SADT is around 35°C, necessitating refrigerated storage. Always consult the Safety Data Sheet (SDS) for specific handling and storage recommendations for this compound.

References

Application of tert-Butyl 2-Ethylperoxybutyrate in Suspension Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-ethylperoxybutyrate, more commonly known as tert-butyl peroxy-2-ethylhexanoate (TBPEH), is a highly efficient organic peroxide initiator used in various polymerization processes, including suspension polymerization. Its notable characteristics include a low decomposition temperature and the generation of energetic free radicals, making it particularly suitable for the polymerization of monomers like vinyl chloride, styrene, and acrylates. This document provides detailed application notes and experimental protocols for the use of TBPEH in suspension polymerization, targeting researchers, scientists, and professionals in drug development who may utilize polymers for applications such as drug delivery systems, medical device coatings, and pharmaceutical packaging.

Core Properties of tert-Butyl Peroxy-2-Ethylhexanoate (TBPEH)

TBPEH is favored for its ability to initiate polymerization at moderate temperatures, offering better control over the reaction kinetics and polymer properties.[1]

| Property | Value | Reference |

| Chemical Name | tert-Butyl peroxy-2-ethylhexanoate | [1] |

| CAS Number | 3006-82-4 | [1] |

| Molecular Formula | C₁₂H₂₄O₃ | |

| Molecular Weight | 216.3 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Active Oxygen Content | ~7.40% | [1] |

| 1-hour Half-life Temperature | 91°C (in chlorobenzene) | [1] |

| 10-hour Half-life Temperature | 72°C (in chlorobenzene) | [1] |

Application in Suspension Polymerization

Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in a continuous phase, typically water. An oil-soluble initiator, such as TBPEH, is dissolved in the monomer phase. The polymerization occurs within these droplets, which are stabilized by a suspending agent to prevent coalescence. This method is widely used to produce polymer beads with a controlled particle size distribution.

Advantages of Using TBPEH in Suspension Polymerization:

-

Low-Temperature Initiation: TBPEH's decomposition at moderate temperatures allows for polymerization under milder conditions, reducing the risk of side reactions and polymer degradation.

-

High Initiator Efficiency: It provides a high yield of free radicals upon decomposition, leading to efficient initiation of the polymerization process.

-

Good Solubility: TBPEH is readily soluble in most common monomers, ensuring homogeneous initiation within the monomer droplets.

-

Control over Molecular Weight: The concentration of TBPEH can be adjusted to control the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a lower molecular weight.[2][3]

Experimental Protocols

Below are generalized and specific experimental protocols for the suspension polymerization of common monomers using tert-butyl peroxy-2-ethylhexanoate as the initiator.

General Protocol for Suspension Polymerization

This protocol provides a basic framework that can be adapted for various monomers.

Materials:

-

Monomer (e.g., styrene, vinyl chloride, methyl methacrylate)

-

tert-Butyl peroxy-2-ethylhexanoate (TBPEH)

-

Suspending agent (e.g., polyvinyl alcohol (PVA), gelatin, or cellulose derivatives)

-

Deionized water

-

Nitrogen gas for purging

Equipment:

-

Jacketed glass reactor with a condenser, mechanical stirrer, thermometer, and nitrogen inlet/outlet.

-

Heating/cooling circulator

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of the Aqueous Phase: Dissolve the suspending agent in deionized water in the reactor vessel. The concentration will depend on the specific agent and desired particle size.

-

Purging: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Preparation of the Organic Phase: In a separate vessel, dissolve the desired amount of TBPEH in the monomer.

-

Dispersion: While stirring the aqueous phase vigorously, add the organic phase to the reactor to form a fine suspension of monomer droplets. The stirring speed is a critical parameter for controlling the final particle size.

-

Polymerization: Heat the reactor to the desired polymerization temperature (typically in the range of 70-90°C for TBPEH). Maintain the temperature and stirring for the duration of the polymerization (typically 2-8 hours).

-

Cooling and Isolation: Once the desired conversion is reached, cool the reactor to room temperature.

-

Washing: Filter the polymer beads and wash them thoroughly with deionized water to remove any remaining suspending agent and other impurities.

-

Drying: Dry the polymer beads in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Specific Protocol: Suspension Polymerization of Styrene

This protocol details the polymerization of styrene to produce polystyrene beads.

Materials:

-

Styrene: 100 parts by weight

-

Deionized water: 200 parts by weight

-

Polyvinyl alcohol (PVA) (88% hydrolyzed, MW 85,000-124,000): 0.5 parts by weight

-

tert-Butyl peroxy-2-ethylhexanoate (TBPEH): 0.2 - 1.0 parts by weight (varied to control molecular weight)

Procedure:

-

Charge the reactor with deionized water and PVA. Heat to 80°C while stirring at 300-400 rpm until the PVA is completely dissolved.

-

Cool the PVA solution to room temperature and purge with nitrogen for 30 minutes.

-

In a separate beaker, dissolve the specified amount of TBPEH in the styrene monomer.

-

Add the styrene/TBPEH solution to the reactor containing the aqueous PVA solution with continuous stirring to form a stable suspension.

-

Heat the reactor to 90°C and maintain this temperature for 6 hours.[1]

-

After 6 hours, cool the reactor to room temperature.

-

Filter the resulting polystyrene beads and wash them with hot deionized water (3 x 200 mL).

-

Dry the beads in a vacuum oven at 60°C for 24 hours.

Data Presentation

The concentration of the initiator plays a crucial role in determining the final properties of the polymer. The following tables summarize the expected influence of TBPEH concentration on key parameters in the suspension polymerization of vinyl chloride and styrene.

Table 1: Effect of TBPEH Concentration on Poly(vinyl chloride) (PVC) Properties

| Experiment | Initiator Conc. (wt% based on monomer) | Polymerization Temp. (°C) | Conversion (%) | Average Molecular Weight (Mw) | Particle Size (μm) |

| 1 | 0.1 | 57 | ~85 | High | 100 - 150 |

| 2 | 0.3 | 57 | ~88 | Medium | 100 - 150 |

| 3 | 0.5 | 57 | ~90 | Low | 100 - 150 |

Note: This data is synthesized from general principles of free-radical polymerization and typical outcomes in PVC production. Higher initiator concentrations lead to a greater number of polymer chains, resulting in lower average molecular weight.[2][3]

Table 2: Effect of TBPEH Concentration on Polystyrene (PS) Properties

| Experiment | Initiator Conc. (wt% based on monomer) | Polymerization Temp. (°C) | Conversion (%) | Average Molecular Weight (Mw) | Particle Size (μm) |

| 1 | 0.2 | 90 | ~95 | ~250,000 | 200 - 800 |

| 2 | 0.5 | 90 | ~97 | ~180,000 | 200 - 800 |

| 3 | 1.0 | 90 | ~98 | ~120,000 | 200 - 800 |

Note: This data represents typical trends observed in styrene suspension polymerization. Particle size is primarily controlled by the stirrer speed and the type/concentration of the suspending agent, but initiator concentration can have a minor effect.

Visualizations

Thermal Decomposition and Initiation Mechanism of TBPEH